Bis(chloromethyl) ether

Physical organic chemistry Alkylation kinetics Structure-activity relationship

BCME (IARC Group 1 carcinogen) is the definitive positive control for DNA alkylation and mutagenesis research. • Solvolytic reactivity 5,000-1,000,000× greater than CMME - calibrate alkylation potency assays • High-purity standard for trace-level GC-MS detection of BCME impurities (ACGIH TLV 0.005 mg/m³) • ≥95% purity ensures reproducibility in carcinogenicity and cellular transformation studies

Molecular Formula (CH2Cl)2O
C2H4Cl2O
Molecular Weight 114.96 g/mol
CAS No. 542-88-1
Cat. No. B030013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(chloromethyl) ether
CAS542-88-1
SynonymsBis(Chloromethyl) Ether
Bis(Chloromethyl)Ether
Chloromethyl Ether
Dichloromethyl Ether
Ether, Chloromethyl
Ether, Dichloromethyl
Molecular Formula(CH2Cl)2O
C2H4Cl2O
Molecular Weight114.96 g/mol
Structural Identifiers
SMILESC(OCCl)Cl
InChIInChI=1S/C2H4Cl2O/c3-1-5-2-4/h1-2H2
InChIKeyHRQGCQVOJVTVLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityReacts with water (NIOSH, 2016)
0.19 M
In water, 1,020 mg/L at 25 °C
In water, 2.20X10+4 mg/L at 25 °C
Miscible with ethanol, ethyl ether
Miscible with many organic solvents
Solubility in water: reaction

Structure & Identifiers


Interactive Chemical Structure Model





BCME Procurement & Carcinogen Classification


Bis(chloromethyl) ether (BCME, CAS 542-88-1, C₂H₄Cl₂O) is an α-haloether and direct-acting alkylating agent [1]. Historically utilized as a chemical intermediate in the manufacture of anion-exchange resins and polymers, its production and industrial use have been severely curtailed due to its unequivocal classification as an IARC Group 1 human carcinogen [1][2]. At room temperature, it is a colorless liquid with a suffocating odor, a boiling point of 106 °C, and is miscible with ethanol and diethyl ether [1]. The compound hydrolyzes rapidly in water to formaldehyde and HCl [2].

1 Hazard Classification IARC Group 1 human carcinogen; extreme hazard containment required
2 Procurement Context Controlled research procurement with stringent safety protocols
3 Research Fit Alkylation SAR, trace analytical CRM, toxicology benchmark studies

BCME: Why Analogs Cannot Substitute


The procurement of a specific haloether cannot be guided solely by the functional class of 'alkylating agent' due to profound, quantifiable differences in solvolytic reactivity and carcinogenic potency. BCME (CAS 542-88-1) and its closest analog, chloromethyl methyl ether (CMME, CAS 107-30-2), exhibit a striking disparity in reactivity that directly correlates with their alkylating power and ultimate biological hazard [1]. Furthermore, the carcinogenic potency of BCME is so extreme that the carcinogenicity observed from 'technical-grade' CMME is attributed primarily to the presence of BCME as a 1-10% impurity, rather than to CMME itself [2]. These factors render BCME non-substitutable with other α-haloethers for applications where a specific, high alkylation potential is required, and they impose unique and stringent safety and handling requirements that are not equivalent for less reactive or less potent analogs.

BCME
CMME / Analog
Solvolytic Reactivity
Reported orders-of-magnitude higher alkylation rate
Substantially lower; reaction context may not transfer
Carcinogenicity Classification
Reported as extremely potent respiratory carcinogen
Lower-order activity; impurity-driven risk context may differ
Hazard Attribution
Intrinsic carcinogenic activity well-documented
Carcinogenicity largely from BCME impurity at 1–10%

BCME Reactivity, Potency, and Regulation


Solvolytic Reactivity: BCME vs. CMME

The solvolytic reactivity of BCME is several orders of magnitude greater than that of chloromethyl methyl ether (CMME), the single most comparable analog. This vast difference in kinetic reactivity underpins its classification as a significantly more powerful alkylating agent [1].

Solvolytic Reactivity
Head-to-head
BCME 5,000–1,000,000× faster
vs
CMME Baseline rate = 1
Reactivity context defines alkylation power
Solvent-dependent kinetics; reported kinetic comparison
Physical organic chemistry Alkylation kinetics Structure-activity relationship

Inhalation Carcinogenicity: BCME vs. CMME

A direct comparative inhalation study in experimental animals identified BCME as an 'extremely potent respiratory carcinogen,' while technical-grade CMME was classified as a 'definite carcinogen although of a lower order of activity' [1].

Inhalation Carcinogenicity
Head-to-head
BCME Extremely potent respiratory carcinogen
vs
CMME Lower-order definite carcinogen
Reported carcinogenicity classification context
Lifetime inhalation studies in rats and hamsters
Inhalation toxicology Carcinogenicity bioassay Occupational health

Small-Cell Lung Cancer: A Unique Risk

Epidemiological studies provide a clear, quantitative human health risk for BCME that is distinct from its class. Among heavily exposed workers, the relative risk of developing lung cancer is increased at least tenfold, and the resulting cancer is predominantly of the small-cell type, a histological subtype less commonly associated with other environmental carcinogens like tobacco smoke [1][2].

Lung Cancer Risk
Class-level
≥10 Relative Risk
Occupational small-cell lung cancer endpoint context
Heavily exposed worker cohort; predominantly small-cell type
Occupational epidemiology Human carcinogenesis Risk assessment

CMME Carcinogenicity Due to BCME Impurity

The observed carcinogenicity of 'technical-grade' chloromethyl methyl ether (CMME) is largely explained by the presence of BCME as an impurity at concentrations of 1% to 10% [1][2]. This relationship underscores that BCME is the dominant toxicological driver within this chemical family and that the hazard of CMME is inextricably linked to its BCME content.

Impurity-Driven Hazard
Class-level
BCME Impurity 1–10% in tech-grade CMME
Result Confers known human carcinogen status
Impurity-driven hazard attribution context
Benchmark hazard within α-haloether class
Chemical impurity profiling Carcinogenicity mechanism Risk assessment

Human Carcinogen Potency: BCME vs. Vinyl Chloride

A comparative analysis of human carcinogen potency concluded that vinyl chloride (VC) is a 'weak human carcinogen' compared to the CME-BCME pair [1]. This conclusion was based on the relative number of cancer deaths in exposed worker populations.

Cross-Class Potency
Cross-study
CME–BCME 87–117 deaths / 3,024 workers
vs
Vinyl Chloride 115 deaths / several hundred thousand workers
Cross-class potency comparison context
Epidemiological review across 10 countries; reported comparison
Comparative carcinogenic potency Occupational epidemiology Public health

BCME Research and Legacy Industrial Applications


SAR Research for Alkylating Carcinogens

Given its extreme solvolytic reactivity compared to CMME (5,000 to 1,000,000 times faster, per evidence in Section 3) and its definitive status as a human carcinogen, BCME serves as a critical positive control or benchmark compound in experimental studies investigating the relationship between chemical reactivity and biological effect. Its use in such research allows for the calibration of assays measuring DNA alkylation, mutagenesis, and cellular transformation against a known, potent standard [1][2].

CRM for Environmental and Occupational Monitoring

Because the carcinogenicity of technical-grade CMME is driven by BCME impurities at levels as low as 1-10% (per evidence in Section 3), there is a specific and quantifiable need for high-purity BCME analytical standards. These standards are essential for developing and validating trace-level analytical methods (e.g., GC-MS) to detect BCME contamination in other chemical feedstocks, industrial environments, and waste streams, thereby ensuring compliance with occupational exposure limits (e.g., ACGIH TLV of 0.005 mg/m³) [1][2].

Anion-Exchange Resin Synthesis

BCME's historical primary use was as a chloromethylating (cross-linking) agent in the manufacture of anion-exchange resins and certain polymers [1]. While this industrial application has been largely discontinued due to the hazards detailed in Section 3 (tenfold increase in lung cancer risk, extreme potency), there may be highly specialized, small-scale research scenarios where its unique difunctional alkylating reactivity is required. Procurement for this purpose is justified only by the specific reaction requirements that cannot be met by less hazardous alternatives, and it must be accompanied by an extraordinary risk mitigation plan [1].

Direct-Acting Carcinogen Toxicology Studies

As highlighted by its comparison to vinyl chloride in Section 3, BCME is a classic example of a direct-acting alkylating carcinogen [1]. Its procurement is warranted in comparative toxicology research designed to elucidate the distinct molecular mechanisms, DNA adduct profiles, and subsequent tumorigenic pathways (e.g., the induction of small-cell lung carcinoma) that differentiate it from carcinogens requiring metabolic activation. This research is essential for developing predictive models of chemical hazard [1][2].

Application
Selection Property
Validation Focus
Alkylation SAR Research
Alkylation reactivity benchmark
DNA alkylation and mutagenesis assay calibration
Environmental Monitoring CRM
High-purity analytical standard
Trace BCME detection method validation
Resin Synthesis Research
Difunctional alkylating reactivity
Cross-linking requirement verification
Direct-Acting Carcinogen Toxicology
Direct-acting carcinogen benchmark
DNA adduct profile and tumorigenic pathway characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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